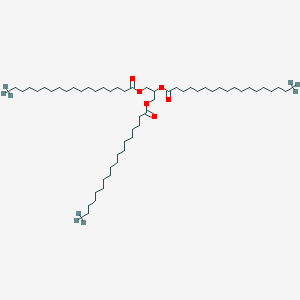

グリセリルトリ(オクタデカン酸-18,18,18-d3)

概要

説明

Glyceryl tri(octadecanoate-18,18,18-d3) is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 900.5 g/mol. The purity is usually 95%.

The exact mass of the compound Glyceryl tri(octadecanoate-18,18,18-d3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glyceryl tri(octadecanoate-18,18,18-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(octadecanoate-18,18,18-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

脂質代謝研究

グリセリルトリ(オクタデカン酸-18,18,18-d3)は、脂質代謝の研究に使用されます。重水素化された原子は、生体内の脂質の代謝経路を追跡することを可能にします。 これは、脂質がどのように処理および貯蔵されるかについての洞察を提供し、肥満や代謝症候群などの状態を理解するために不可欠です .

分子生物学研究

分子生物学では、この化合物は安定同位体ラベルとして役立ちます。細胞内の分子を標識するために使用され、研究者は細胞構造内の脂質の合成と分解を追跡することができます。 これは、細胞膜のダイナミクスとシグナル伝達における脂質の役割を解明するのに役立ちます .

生化学実験

生化学者は、グリセリルトリ(オクタデカン酸-18,18,18-d3)を使用して、酵素の動力学と脂質の相互作用を研究します。 重水素原子は、質量分析法を使用して検出できる非放射性標識方法を提供し、生化学反応を安全かつ正確に監視する方法を提供します .

栄養科学

栄養科学では、この化合物は脂肪の消化と吸収の調査に役立ちます。 重水素化された脂質を消化器系で追跡することにより、研究者はさまざまな脂肪がどのように処理され、身体によって利用されるかを評価することができます。これは、食事の推奨事項にとって重要です .

医薬品開発

製薬業界は、脂質ベースの薬物送達システムの開発にグリセリルトリ(オクタデカン酸-18,18,18-d3)を使用しています。 その安定同位体ラベルにより、さまざまな段階の試験と代謝を通して薬物の運命を追跡することができます .

化粧品およびスキンケア研究

化粧品では、この化合物は、脂質を含むスキンケア製品の吸収と効力を研究するために使用されます。 重水素化された脂質は皮膚上で追跡することができ、これらの製品がどのように皮膚細胞に浸透し、相互作用するかについてのデータを提供します .

環境科学

環境科学者は、生態系における脂質の生分解を理解するためにそれを使用します。 重水素化された化合物を環境サンプルで追跡することにより、さまざまな環境コンテキストにおける脂質の分解と同化を研究することができます .

材料科学

最後に、材料科学では、グリセリルトリ(オクタデカン酸-18,18,18-d3)を使用して、材料特性の研究のための脂質二重層または膜を作成できます。 これらのモデルは細胞膜を模倣することができ、さまざまな物質との相互作用の研究を可能にします .

特性

IUPAC Name |

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-76-2 | |

| Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)

![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)